molecular formula C22H20N4O3 B2896176 Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1351604-61-9

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2896176
CAS No.: 1351604-61-9
M. Wt: 388.427
InChI Key: CJLCQVLNLZYSKV-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a small molecule that can be synthesized using various methods and has been found to exhibit promising properties in scientific research.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been found to induce the expression of certain genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for research. This compound has also been found to exhibit low toxicity and high selectivity for certain targets, making it a promising candidate for drug development.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have poor solubility in aqueous solutions, which can limit its effectiveness in certain assays. This compound also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone. One potential application is in the development of anti-cancer drugs. This compound has been found to exhibit promising anti-tumor properties, and further research could lead to the development of novel cancer therapies.
Another potential application is in the treatment of viral infections. This compound has been shown to inhibit the replication of certain viruses, including HIV and HCV. Further research could lead to the development of new antiviral drugs.
Overall, this compound is a promising compound that has the potential to be used in various scientific applications. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves several steps, including the reaction of 2,3-dihydrobenzo[d][1,3]dioxole-5-carboxylic acid with 4-(6-phenylpyrimidin-4-yl)piperazine in the presence of a coupling agent. The resulting intermediate is then treated with a reagent such as thionyl chloride to yield the final product.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(17-6-7-19-20(12-17)29-15-28-19)26-10-8-25(9-11-26)21-13-18(23-14-24-21)16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLCQVLNLZYSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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